REACTION_SMILES
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[Cl:29][CH2:30][CH2:31][Cl:32].[Cl:6][C:7]([C:8]([Cl:9])=[O:10])=[O:11].[O:1]=[CH:2][N:3]([CH3:4])[CH3:5].[OH:12][c:13]1[n:14][cH:15][n:16][c:17]2[cH:18][c:19]([O:27][CH3:28])[c:20]([O:23][C:24]([CH3:25])=[O:26])[cH:21][c:22]12>>[Cl:6][c:13]1[n:14][cH:15][n:16][c:17]2[cH:18][c:19]([O:27][CH3:28])[c:20]([O:23][C:24]([CH3:25])=[O:26])[cH:21][c:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ncnc(O)c2cc1OC(C)=O
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Name
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Type
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product
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Smiles
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COc1cc2ncnc(Cl)c2cc1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |